

Application Notes and Protocols for the Nanocomposite-Catalyzed Synthesis of Pyrimidine-Triones

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Compound of Interest		
Compound Name:	Pyrimidine N-oxide	
Cat. No.:	B091974	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine-triones utilizing advanced nanocomposite catalysts. The methodologies outlined herein offer significant advantages, including high yields, short reaction times, operational simplicity, and the use of recoverable and reusable catalysts, aligning with the principles of green chemistry.

Introduction

Pyrimidine-triones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anticancer, antioxidant, and enzyme inhibition properties.[1] Traditional synthetic methods for these compounds often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. The application of nanocomposites as heterogeneous catalysts provides an efficient and environmentally benign alternative for the synthesis of these valuable molecules.[2] This document details the use of various nanocomposites, summarizing their catalytic performance and providing step-by-step experimental protocols.

Catalytic Performance of Nanocomposites







The efficacy of different nanocomposite catalysts in the synthesis of pyrimidine-triones and related derivatives is summarized below. These catalysts have demonstrated high efficiency under various reaction conditions.



Catalyst	Reactan ts	Solvent	Temper ature (°C)	Time	Yield (%)	Reusabi lity (Cycles)	Referen ce
CuO/ZnO @N- GQDs@ NH2	N,N- dimethylb arbituric acid, Benzalde hydes, p- methylani line/p- methoxy aniline	Water	Reflux	10-25 min	92-98	6	
Fe3O4/g- C3N4	Barbituric acid, Aromatic aldehyde s	Water	80	15-30 min	90-98	5	[3]
TiO2- CNTS	Meldrum' s acid, Aromatic aldehyde s, Guanidin e nitrate	Solvent- free	100	2-3 h	90-98	Not Specified	[4]
Fe ₃ O ₄ @ SiO ₂ -NH ₂	Aldehyde s, Arylamin es, Dimethyl acetylene dicarboxy late, Malononi trile/Ethyl	Not Specified	Not Specified	Short	Excellent	Yes	[5]



	acetoace tate						
Bone char- nPrN- SO ₃ H	4- chlorobe nzaldehy de, malononi trile, urea	Not Specified	80	5 min	97	Not Specified	[6]

Experimental Protocols

Detailed methodologies for the synthesis of a representative nanocomposite catalyst and its application in the catalytic synthesis of pyrimidine-triones are provided below.

Protocol 1: Synthesis of CuO/ZnO@N-GQDs@NH₂ Nanocomposite

This protocol describes the synthesis of a copper and zinc oxide nanocomposite supported on nitrogen-doped graphene quantum dots.

Materials:

- · Citric acid
- Ethylene diamine
- CuO/ZnO nanoparticles
- Deionized water
- Methanol
- · Teflon-lined stainless steel autoclave
- Electric oven

Procedure:



- Dissolve 1.0 g of citric acid in 20 mL of deionized water with stirring to form a clear solution.
- Add 0.3 mL of ethylene diamine to the solution.
- Disperse 0.10 g of CuO/ZnO nanoparticles into the mixture and stir at room temperature for 5 minutes.
- Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.
- Seal the autoclave and heat it to 180°C for 9 hours in an electric oven.
- After cooling, wash the obtained precipitate twice with methanol.
- Dry the product at 70°C for 4 hours.
- Calcine the dried product at 600°C for 3 hours to obtain the final CuO/ZnO@N-GQDs@NH₂ nanocomposite.

Protocol 2: Catalytic Synthesis of Pyrimidine-Triones

This protocol details the one-pot, three-component synthesis of pyrimidine-triones using the CuO/ZnO@N-GQDs@NH2 nanocomposite as a catalyst.

Materials:

- N,N-dimethylbarbituric acid
- Substituted benzaldehyde
- p-methylaniline or p-methoxyaniline
- CuO/ZnO@N-GQDs@NH2 nanocomposite (5 mg)
- Water (5 mL)
- Ethanol
- Round-bottom flask



Reflux condenser

Procedure:

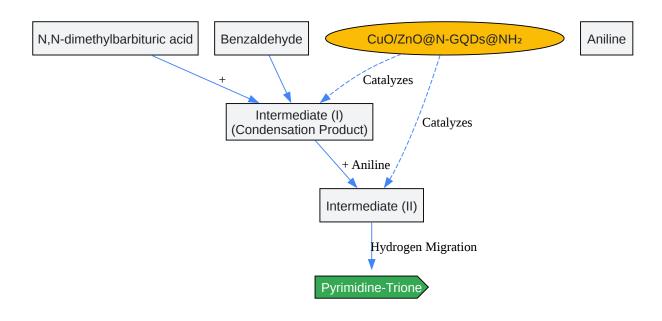
- In a round-bottom flask, combine N,N-dimethylbarbituric acid (1 mmol), a substituted benzaldehyde (1 mmol), and p-methylaniline or p-methoxyaniline (1 mmol).
- Add 5 mg of the CuO/ZnO@N-GQDs@NH2 nanocomposite to the mixture.
- · Add 5 mL of water as the solvent.
- Attach a reflux condenser and heat the mixture under reflux conditions.
- Monitor the reaction progress by thin-layer chromatography.
- Upon completion of the reaction (typically 10-25 minutes), cool the mixture to room temperature.
- Separate the solid product by filtration.
- Wash the product with cold ethanol to remove any unreacted starting materials.
- The catalyst can be recovered from the filtrate for reuse.
- The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Visualized Workflow and Mechanisms

The following diagrams illustrate the experimental workflow for the synthesis and a proposed catalytic mechanism.







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